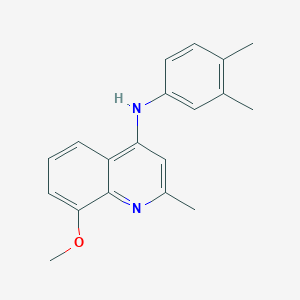

N-(3,4-dimethylphenyl)-8-methoxy-2-methyl-4-quinolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

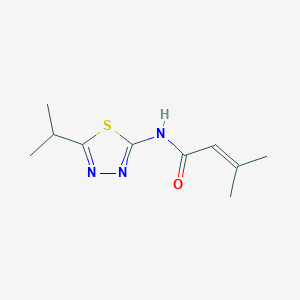

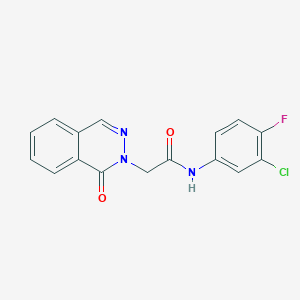

Quinoline derivatives, including "N-(3,4-dimethylphenyl)-8-methoxy-2-methyl-4-quinolinamine," are of significant interest in medicinal chemistry due to their wide range of biological activities. The quinolinamine core structure is found in various compounds with antimalarial, antileishmanial, and antimalarial activities, highlighting its versatility and potential as a therapeutic scaffold.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by functionalization at specific positions. For example, analogs with modifications at the 8-quinolinyl moiety have been synthesized to enhance potency and reduce toxicity, indicating that structural modifications can significantly impact biological activity (Johnson & Werbel, 1983). Similarly, the introduction of methoxy groups and methyl substitutions has been explored to obtain new representatives of quinoline proton sponges, which are valuable for their unique chemical properties (Dyablo et al., 2015).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including their geometry and electronic configuration, significantly influences their chemical reactivity and interaction with biological targets. X-ray measurements, NMR spectra, and theoretical calculations have been employed to study the structure and protonation trends of quinoline derivatives, revealing insights into their basicity and behavior in solution (Dyablo et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and oxidation, to produce a wide array of compounds with diverse properties. For instance, reactions at the heterocyclic ring-carbon and nitrogen atoms of pyrimidoquinolines have been studied, demonstrating the reactivity of these sites and their potential for further functionalization (Levine et al., 1977).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug formulation and delivery. These properties are influenced by the molecular structure and substituents on the quinoline ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and redox potential, of quinoline derivatives are essential for understanding their mechanism of action and interactions with biological molecules. For example, the electrochemical properties of diaryl quinone methides have been investigated, revealing insights into their redox behavior and potential applications (Sarma et al., 2007).

properties

IUPAC Name |

N-(3,4-dimethylphenyl)-8-methoxy-2-methylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-12-8-9-15(10-13(12)2)21-17-11-14(3)20-19-16(17)6-5-7-18(19)22-4/h5-11H,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOSHHNAABTHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=CC=C(C3=NC(=C2)C)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5670682.png)

![2-(ethylamino)-N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5670688.png)

![2-[(2,4,6-trichlorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5670696.png)

![5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5670702.png)

![1-[(3-cyclohexylisoxazol-5-yl)methyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670717.png)

![{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}[4-(methylthio)phenyl]acetic acid](/img/structure/B5670719.png)

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5670726.png)

![1-[2-(4-bromophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5670729.png)

![1-acetyl-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5670733.png)

![1-(4-ethyl-5-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5670745.png)

![cyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5670749.png)

![6',7'-dimethoxy-N-methyl-3'H-spiro[cyclopentane-1,4'-isoquinoline]-1'-carboxamide](/img/structure/B5670768.png)